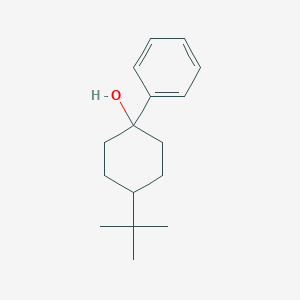

4-Tert-butyl-1-phenylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

19437-01-5 |

|---|---|

Formule moléculaire |

C16H24O |

Poids moléculaire |

232.36 g/mol |

Nom IUPAC |

4-tert-butyl-1-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C16H24O/c1-15(2,3)13-9-11-16(17,12-10-13)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3 |

Clé InChI |

ZNRSAQUSEPSLQP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O |

SMILES canonique |

CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O |

Origine du produit |

United States |

Stereochemical Investigations and Conformational Analysis of 4 Tert Butyl 1 Phenylcyclohexanol

Stereoselectivity and Stereospecificity in Transformations Involving this compound and Its Derivatives

Impact of Substrate Conformation on Reaction Pathways

The rigid conformational preference of the this compound isomers has a profound effect on their reactivity. The orientation of the hydroxyl group, whether axial or equatorial, directly influences the accessibility of the reactive site and the stereoelectronic requirements of various reactions. While specific quantitative data for this compound is not extensively documented in publicly available literature, the principles of reactivity can be thoroughly understood by examining its close analog, 4-tert-butylcyclohexanol (B146172). The findings from studies on this related compound provide a strong basis for predicting the reaction pathways of this compound.

In the cis-isomer of this compound, the bulky tert-butyl group occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group is forced into an axial position. Conversely, in the trans-isomer, both the tert-butyl and hydroxyl groups can reside in the more stable equatorial positions. This difference in the spatial arrangement of the hydroxyl group leads to different reaction rates and products.

Oxidation Reactions:

The rate of oxidation of secondary alcohols is sensitive to their conformational orientation. It is a general observation that axial alcohols tend to oxidize faster than their equatorial counterparts. reddit.com This is attributed to the relief of steric strain in the transition state as the hybridization of the carbon atom changes from sp³ to sp². In the case of cis-4-tert-butyl-1-phenylcyclohexanol, the axial hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The oxidation to a ketone relieves this strain, leading to a lower activation energy and a faster reaction rate. brainly.comwpmucdn.com The trans-isomer, with its equatorial hydroxyl group, is in a more stable ground state and does not benefit from this strain relief upon oxidation, thus reacting more slowly. brainly.comwpmucdn.com

Reduction Reactions:

The stereochemical outcome of the reduction of the corresponding ketone, 4-tert-butyl-1-phenylcyclohexanone, is also dictated by the conformation of the cyclohexane ring. The large tert-butyl group locks the ring, making the two faces of the carbonyl group diastereotopic. wpmucdn.com The approach of a reducing agent, such as sodium borohydride, is therefore subject to steric hindrance.

Attack of the hydride from the axial face is sterically hindered by the axial hydrogens at the C-3 and C-5 positions. Therefore, the hydride preferentially attacks from the less hindered equatorial face. This equatorial attack leads to the formation of the alcohol with the hydroxyl group in the axial position, resulting in the cis-isomer as the major product under kinetic control. wpmucdn.com However, the thermodynamic product is the trans-isomer, where the hydroxyl group is in the more stable equatorial position. The ratio of cis to trans product can be influenced by the steric bulk of the reducing agent and the reaction conditions. wpmucdn.com For instance, the reduction of 4-tert-butylcyclohexanone with sodium borohydride, a relatively small reducing agent, typically yields a higher proportion of the thermodynamically more stable trans-alcohol.

The following table summarizes the expected reactivity differences between the cis and trans isomers of this compound based on the established principles from its non-phenylated analog.

| Isomer | Hydroxyl Group Orientation | Relative Ground State Energy | Predicted Rate of Oxidation | Major Product of Ketone Reduction (Kinetic Control) |

|---|---|---|---|---|

| cis-4-Tert-butyl-1-phenylcyclohexanol | Axial | Higher | Faster | cis-Isomer |

| trans-4-Tert-butyl-1-phenylcyclohexanol | Equatorial | Lower | Slower | trans-Isomer |

Synthetic Methodologies and Reaction Pathways to 4 Tert Butyl 1 Phenylcyclohexanol

Grignard Reagent-Mediated Synthesis of 4-Tert-butyl-1-phenylcyclohexanol Diastereoisomers

The reaction of a Grignard reagent with a ketone is a classic and versatile method for the formation of tertiary alcohols. This approach is particularly well-suited for the synthesis of this compound, yielding a mixture of its cis and trans diastereoisomers.

Reaction of 4-Tert-butylcyclohexanone (B146137) with Phenylmagnesium Bromide

The synthesis of this compound is most commonly achieved through the nucleophilic addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone. tandfonline.comaskfilo.com This Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. mnstate.edumiracosta.edu The phenyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone (B45756) derivative. askfilo.comchegg.com This initial addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final tertiary alcohol product. miracosta.edu The reaction inevitably produces both the trans and cis isomers of this compound. tandfonline.com

Diastereoselectivity Considerations in Grignard Additions

The addition of Grignard reagents to substituted cyclohexanones, such as 4-tert-butylcyclohexanone, raises important questions of stereoselectivity. The incoming nucleophile can attack the carbonyl group from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to the formation of two different diastereomers. In the case of the reaction between phenylmagnesium bromide and 4-tert-butylcyclohexanone, axial attack leads to the formation of the cis isomer, while equatorial attack results in the trans isomer.

The ratio of these diastereomers is influenced by several factors, including the steric bulk of the nucleophile and the ketone. ukessays.com Generally, organometallic compounds tend to favor equatorial attack. sci-hub.se However, classical Grignard reagents like phenylmagnesium bromide often provide mixtures of axial and equatorial addition products with moderate diastereoselectivity. sci-hub.se For instance, the reaction of phenylmagnesium bromide with 4-tert-butylcyclohexanone can yield diastereomeric ratios ranging from 49:51 to 79:21. sci-hub.se The bulky tert-butyl group locks the cyclohexane ring in a conformation where this group occupies an equatorial position, influencing the trajectory of the incoming nucleophile.

Protocols for Large-Scale Preparations and Purification Strategies

For the large-scale synthesis of this compound, a carefully developed protocol is essential to maximize yield and facilitate purification. A typical procedure involves the slow addition of a solution of 4-tert-butylcyclohexanone in an anhydrous ether to a cooled suspension of phenylmagnesium bromide. tandfonline.com The reaction mixture is then allowed to warm to room temperature overnight. tandfonline.com

Purification of the resulting diastereomeric mixture can be achieved through crystallization. The crude product, often enriched in the trans isomer, can be recrystallized from a solvent system like ethanol (B145695) and water. tandfonline.com The less soluble trans isomer crystallizes out, while the more soluble cis isomer remains in the filtrate. tandfonline.com The cis-enriched material can then be concentrated and further purified. tandfonline.com

| Parameter | Value |

| Reactants | 4-tert-butylcyclohexanone, Phenylmagnesium Bromide |

| Solvent | Anhydrous Ether |

| Reaction Temperature | -78°C to Room Temperature |

| Purification Method | Crystallization from Ethanol/Water |

This table summarizes a typical large-scale synthesis protocol for this compound.

Catalytic Approaches to Tertiary Alcohol Synthesis

While Grignard reactions are a staple, modern catalytic methods offer alternative and often more efficient routes to tertiary alcohols.

Ni-Catalyzed Domino Synthesis Methodologies

Nickel-catalyzed domino reactions have emerged as a powerful tool for the synthesis of tertiary alcohols. researchgate.net These processes can involve the in-situ generation of a nickel-N-heterocyclic carbene (NHC) catalyst that facilitates a domino oxidation-addition sequence. researchgate.net This methodology allows for the synthesis of a variety of tertiary alcohols from secondary alcohols in short reaction times. researchgate.net For example, this compound has been synthesized using this approach. researchgate.net Other nickel-catalyzed methods include the reductive arylation of ketones and the asymmetric addition of aryl halides to ketones, which can produce chiral tertiary alcohols with high enantioselectivity. thieme-connect.comacs.org

Synthetic Routes and Interconversion Studies of Related Cyclohexanol (B46403) Derivatives

The synthesis and interconversion of cyclohexanol derivatives provide valuable insights into stereochemistry and reaction mechanisms. 4-tert-butylcyclohexanol (B146172), a related compound, can be prepared by the reduction of 4-tert-butylcyclohexanone. orgsyn.orgorgsyn.org The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. For instance, reduction with lithium aluminum hydride can yield a product rich in the trans isomer, while catalytic hydrogenation over specific catalysts can favor the cis isomer. orgsyn.orggoogle.com

Furthermore, the dehydration of both cis and trans-4-tert-butyl-1-phenylcyclohexanol under acidic conditions leads to the formation of the same alkene, 1-tert-butyl-4-phenylcyclohexene. askfilo.comchegg.com This observation is a key piece of evidence in confirming the structures of the two isomeric alcohols.

The study of these related cyclohexanol derivatives and their interconversions helps to build a comprehensive understanding of the factors that govern reactivity and stereoselectivity in cyclohexane systems.

Stereoselective Reduction of 4-Tert-butylcyclohexanone to 4-Tert-butylcyclohexanol

The reduction of 4-tert-butylcyclohexanone is a foundational reaction in the study of stereochemistry, primarily due to the conformational rigidity imparted by the bulky tert-butyl group. This group locks the cyclohexane ring into a chair conformation where it occupies an equatorial position, thereby allowing for a predictable analysis of nucleophilic attack on the carbonyl group. The stereochemical outcome of the reduction, yielding either cis- or trans-4-tert-butylcyclohexanol, is highly dependent on the steric bulk of the reducing agent.

Small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), predominantly favor axial attack on the carbonyl carbon. This approach from the less sterically hindered axial face leads to the formation of the equatorial alcohol, resulting in the trans-isomer as the major product. thecatalyst.orgtamu.edu Conversely, bulkier reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), encounter significant steric hindrance from the axial hydrogens on the ring. tamu.edu Consequently, these larger reagents preferentially attack from the more open equatorial face, delivering the hydride to form an axial alcohol, which makes the cis-isomer the predominant product. tamu.edu

The choice of catalyst can also dictate the stereochemical outcome. Zeolite BEA has been identified as the first heterogeneous catalyst capable of stereoselectively reducing 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol via the Meerwein-Ponndorf-Verley (MPV) reduction. rsc.orgrsc.org This method is commercially significant as the cis-isomer is a valuable intermediate in the fragrance industry. rsc.org

| Reducing Agent/Catalyst | Predominant Attack Vector | Major Product Isomer | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-4-tert-butylcyclohexanol | thecatalyst.orgtamu.edu |

| Lithium tri-sec-butylborohydride (L-Selectride) | Equatorial | cis-4-tert-butylcyclohexanol | tamu.edu |

| Zeolite BEA (MPV Reduction) | - | cis-4-tert-butylcyclohexanol | rsc.orgrsc.org |

Oxidation of Secondary Alcohols: 4-Tert-butylcyclohexanol to 4-Tert-butylcyclohexanone

The oxidation of the secondary alcohol 4-tert-butylcyclohexanol to its corresponding ketone, 4-tert-butylcyclohexanone, is a common and efficient transformation. wpmucdn.com A widely used method for this conversion employs sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, often in the presence of acetic acid. wpmucdn.comexlibrisgroup.comchegg.com This process is advantageous as it utilizes a readily available, inexpensive, and relatively safe oxidizing agent compared to heavy metal-based oxidants like chromic acid. wpmucdn.comexlibrisgroup.com

The reaction proceeds rapidly at room temperature, converting both cis and trans isomers of the starting alcohol into the single ketone product. wpmucdn.comexlibrisgroup.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. wpmucdn.com Upon completion, the excess oxidizing agent is typically quenched with a reducing agent like sodium bisulfite, and the product is extracted, purified, and can be characterized by its melting point and spectroscopic methods like IR and NMR. exlibrisgroup.comchegg.com

| Oxidizing Agent | Starting Material | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Sodium Hypochlorite (Bleach) & Acetic Acid | 4-tert-butylcyclohexanol (cis/trans mixture) | 4-tert-butylcyclohexanone | High yield, rapid reaction, readily available and inexpensive reagent | wpmucdn.comexlibrisgroup.comchegg.com |

Hydrogenation of Aromatic Precursors to Cyclohexanols

The synthesis of substituted cyclohexanols can also be achieved through the hydrogenation of aromatic precursors, such as phenols or aromatic ketones. This pathway is an attractive alternative to methods like Friedel-Crafts alkylation, which can suffer from poor selectivity. nih.gov Catalytic hydrogenation of aromatic rings typically requires harsh conditions, such as high pressures and temperatures, due to the stability of the aromatic system. youtube.com For instance, the complete reduction of benzene (B151609) to cyclohexane can be achieved using a nickel catalyst at 150°C and 100 atmospheres of pressure. youtube.com

More advanced catalytic systems have been developed to perform these transformations under milder conditions with high selectivity. Rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have proven effective for the hydrogenation and hydrodeoxygenation of aromatic ketones. nih.govnih.gov This catalyst can selectively hydrogenate the ketone functionality to an alcohol or fully deoxygenate it to an alkane by adjusting the reaction temperature. nih.gov Similarly, electrochemical hydrodeoxygenation (EC-HDO) represents a low-temperature and cost-effective method for converting phenols to cyclohexanols and cyclohexanones using various metal electrocatalysts like Rh, Ru, Pd, and Cu. rsc.org

| Method | Precursor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Benzene | Nickel, 150°C, 100 atm | Cyclohexane | youtube.com |

| Selective Hydrogenation | Aromatic Ketones | Rh@SILP | Cyclohexyl Alcohols | nih.govnih.gov |

| Electrochemical Hydrodeoxygenation (EC-HDO) | Phenol | Rh, Ru, Pd, or Cu electrocatalysts | Cyclohexanol, Cyclohexanone | rsc.org |

A Comprehensive Analysis of this compound: Stereochemistry and Conformation

The study of substituted cyclohexanes provides fundamental insights into the principles of stereochemistry and conformational analysis. Among these, this compound stands out as a particularly illustrative model. The presence of the bulky tert-butyl and phenyl groups on the cyclohexane ring introduces significant steric considerations that dictate its three-dimensional structure and reactivity. This article delves into the stereochemical investigations and conformational analysis of this compound, exploring its diastereoisomerism, the conformational preferences of its substituents, and the stereochemical outcomes of reactions involving its derivatives.

Conformational Analysis

Conformational Preferences of cis and trans Isomers

The large tert-butyl group acts as a conformational anchor, strongly favoring the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. wpmucdn.com This has significant implications for the conformations of the two isomers.

trans-4-tert-butyl-1-phenylcyclohexanol: In the trans isomer, both the tert-butyl group and the hydroxyl group can occupy equatorial positions. This arrangement minimizes steric strain, making it the more stable conformer.

cis-4-tert-butyl-1-phenylcyclohexanol: In the cis isomer, if the tert-butyl group is in the equatorial position, the hydroxyl group must be in an axial position. This leads to some steric strain due to interactions between the axial hydroxyl group and the axial hydrogens on the ring.

Due to the bulky nature of the substituents, the cyclohexane (B81311) ring in both isomers will adopt a chair conformation to minimize steric interactions. pearson.com

Reactivity Studies and Mechanistic Insights for 4 Tert Butyl 1 Phenylcyclohexanol

Elimination Reactions Leading to Cyclohexene (B86901) Derivatives

Elimination reactions of 4-tert-butyl-1-phenylcyclohexanol, typically under acidic conditions, lead to the formation of cyclohexene derivatives. The primary product of this dehydration reaction is 4-tert-butyl-1-phenylcyclohexene.

The acid-catalyzed dehydration of tertiary benzylic alcohols, such as this compound, proceeds predominantly through an E1 (unimolecular elimination) mechanism. libretexts.org This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). youtube.com

The key steps in the E1 dehydration of this compound are:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. This forms a protonated alcohol (an oxonium ion).

Formation of a carbocation: The C-O bond in the oxonium ion cleaves, and the water molecule departs as a leaving group. This is the rate-determining step and results in the formation of a stable tertiary benzylic carbocation. libretexts.orgyoutube.com The stability of this carbocation is enhanced by both the inductive effect and hyperconjugation from the alkyl groups and, more significantly, by resonance with the adjacent phenyl group.

Deprotonation to form the alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form a new π-bond, resulting in the formation of the cyclohexene derivative. libretexts.org

The general mechanism is illustrated below:

Dehydration of this compound via E1 Mechanism

| Step | Description |

|---|---|

| 1 | Protonation of the alcohol to form an oxonium ion. |

| 2 | Loss of water to form a tertiary benzylic carbocation. |

| 3 | Deprotonation by a weak base to form 4-tert-butyl-1-phenylcyclohexene. |

Due to the formation of a relatively stable carbocation intermediate, tertiary alcohols like this compound undergo dehydration under milder conditions (lower temperatures) compared to secondary and primary alcohols. libretexts.org

In elimination reactions, stereoelectronic factors, which pertain to the spatial arrangement of orbitals, play a crucial role in determining the reaction pathway and the resulting product distribution. For E1 reactions, the stereochemistry of the final alkene is not dictated by the stereochemistry of the starting alcohol because of the planar nature of the carbocation intermediate. libretexts.org

Once the planar carbocation is formed, there is free rotation around the single bonds. The subsequent deprotonation can occur from any adjacent carbon with a hydrogen atom. The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of this compound, elimination leads to the formation of 4-tert-butyl-1-phenylcyclohexene, which is a tetrasubstituted and highly stable alkene.

Furthermore, when the possibility of forming geometric isomers (cis/trans or E/Z) exists, E1 reactions generally favor the formation of the more thermodynamically stable isomer. libretexts.orgyoutube.com This is because the transition state leading to the more stable alkene is lower in energy. For cyclic systems like cyclohexenes, the constraints of the ring system are a primary determinant of the double bond geometry.

While E2 (bimolecular elimination) reactions have stringent stereoelectronic requirements, specifically an anti-periplanar arrangement of the departing proton and leaving group, this is less of a constraint for the E1 pathway. chemistrysteps.com The flexibility of the carbocation intermediate in an E1 reaction allows the molecule to adopt the most stable conformation before the final deprotonation step.

Carbonium Ion Behavior and Subsequent Transformations

The formation of the 4-tert-butyl-1-phenylcyclohexyl cation is a central feature of the reactivity of the parent alcohol under acidic conditions. The behavior of this carbocation dictates the course of subsequent transformations.

The 4-tert-butyl-1-phenylcyclohexyl cation is generated via the heterolytic cleavage of the C-O bond in the protonated alcohol. libretexts.org This carbocation is classified as a tertiary benzylic carbocation. Its stability is a key factor in the facility of its formation.

Factors Stabilizing the 4-tert-butyl-1-phenylcyclohexyl Cation:

| Stabilizing Factor | Description |

|---|---|

| Resonance | The positive charge is delocalized into the adjacent phenyl ring through resonance, significantly stabilizing the carbocation. |

| Hyperconjugation | The overlap of the empty p-orbital of the carbocation with adjacent C-H and C-C σ-bonds also contributes to charge dispersal and stability. |

| Inductive Effect | The alkyl groups of the cyclohexane (B81311) ring donate electron density towards the positive center, providing additional stabilization. |

In the gas phase, the tert-butyl cation has been found to be more stable than the benzyl (B1604629) cation. stackexchange.com However, in the condensed phase, the combination of benzylic resonance and tertiary substitution in the 4-tert-butyl-1-phenylcyclohexyl cation results in a highly stabilized intermediate.

The primary reaction pathway for this carbocation is the loss of a proton to form an alkene, as described in the E1 elimination mechanism. libretexts.org Another potential fate for carbocations is rearrangement to a more stable carbocation. However, in the case of the 4-tert-butyl-1-phenylcyclohexyl cation, a 1,2-hydride or 1,2-alkyl shift would lead to a less stable secondary carbocation, making such rearrangements energetically unfavorable. libretexts.org

Carbocations can participate in hydride transfer reactions, where a hydride ion (H⁻) is transferred from a donor molecule to the carbocation. orgoreview.com These processes are fundamental in various organic reactions and are often driven by the formation of a more stable carbocation. byjus.com

A common type of hydride transfer is the 1,2-hydride shift, where a hydrogen atom moves from an adjacent carbon to the carbocation center. masterorganicchemistry.com This typically occurs if it leads to the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). As mentioned, this is unlikely for the 4-tert-butyl-1-phenylcyclohexyl cation.

However, intermolecular hydride transfers can also occur, where a carbocation abstracts a hydride from another molecule. More distant intramolecular hydride shifts, such as 1,3- or 1,5-hydride shifts, are also known to occur, often proceeding through bridged transition states. libretexts.orgacs.org The propensity for such reactions depends on the specific structure of the carbocation and the reaction conditions. While detailed studies on hydride transfer processes specifically involving the 4-tert-butyl-1-phenylcyclohexyl cation are not extensively documented in readily available literature, the general principles of carbocation chemistry suggest that under certain conditions, it could act as a hydride acceptor if a suitable hydride donor is present, leading to the formation of 4-tert-butyl-1-phenylcyclohexane.

This compound as a Low-Mass Organic Gelator

This compound stands out as a versatile low-mass organic gelator capable of immobilizing a variety of organic liquids. These organogels are thermoreversible, meaning they can transition from a solid-like gel to a liquid (sol) upon heating and revert to a gel upon cooling. This behavior is underpinned by the formation and disruption of non-covalent interactions.

Molecular Design Principles for Organogelation

The effectiveness of this compound as a gelator is rooted in its specific molecular architecture, which balances competing intermolecular forces to favor one-dimensional self-assembly into fibers rather than three-dimensional crystal growth. Key structural features include:

A Rigid Cyclohexanol (B46403) Core: This provides a stable, non-planar scaffold for the molecule.

A Bulky Tert-butyl Group: This group influences the packing of the molecules and can enhance solubility in nonpolar solvents.

A Phenyl Group: This aromatic ring introduces the potential for π-π stacking interactions, which can contribute to the directional growth of the self-assembled fibers.

A Hydroxyl Group: This functional group is crucial for forming strong, directional hydrogen bonds, a primary driving force for the self-assembly process.

The interplay of these features—van der Waals forces, π-π stacking, and hydrogen bonding—creates a molecular structure that preferentially assembles into elongated fibrillar networks, which are the hallmark of organogelators.

Significance of Stereoisomerism in Gelation Efficacy

A critical factor governing the gelation ability of this compound is its stereochemistry. The compound exists as two diastereoisomers: one with the phenyl group in an axial position relative to the cyclohexyl ring (the trans isomer), and the other with the phenyl group in an equatorial position (the cis isomer).

Remarkably, only the diastereoisomer with the axially-oriented phenyl group acts as an effective organogelator. The equatorial isomer does not form gels. This stark difference in behavior highlights the exquisite stereochemical control required for successful organogelation. The specific spatial arrangement of the functional groups in the axial isomer is essential for promoting the necessary intermolecular interactions that lead to the formation of a stable gel network.

Supramolecular Assembly and Network Formation in Organogels

The formation of an organogel by this compound is a classic example of supramolecular self-assembly. The process begins with the dissolution of the gelator in a suitable organic solvent at an elevated temperature. Upon cooling, the solubility of the gelator decreases, and the molecules begin to aggregate.

Infrared (IR) spectroscopy studies have confirmed that hydrogen bonding between the hydroxyl groups is a primary driving force for the aggregation of the gelator molecules. This initial association is followed by the organization of these aggregates into bimolecular associations. These, in turn, assemble into long, crystalline fibers. Wide-angle X-ray scattering (WAXS) has been instrumental in characterizing the crystalline nature of these fibers.

As these fibers grow and elongate, they become entangled, forming a three-dimensional network that permeates the entire volume of the liquid. The solvent is then immobilized within the interstices of this network through capillary forces and surface tension, resulting in the formation of a macroscopic, self-supporting gel.

Rheological Characterization of Organogel Systems

Organogels formed from this compound exhibit the properties of viscoelastic solids. Rheological studies, which measure the flow and deformation of materials, provide quantitative insights into the mechanical strength of these gels.

These gel systems are characterized by high elastic shear moduli (G'), which indicates their solid-like ability to store deformational energy. For instance, a gel of this compound in dodecane (B42187) at a concentration of 2.2% by weight exhibits a high elastic shear modulus. They also possess high yield stresses, which is the minimum stress required to induce flow. These properties are indicative of a robust and well-connected 3D network with strong cohesive energy and long-lived structural junctions.

Table 1: Rheological Properties of a this compound Gel

| Property | Value | Conditions |

|---|---|---|

| Elastic Shear Modulus (G') | ~70,350 Pa | 2.2 wt.% in dodecane |

| Yield Stress | ~620 Pa | 2.2 wt.% in dodecane |

Data sourced from thermoreversible gelation studies of arylcyclohexanol derivatives.

Applications in the Stabilization of Photochromic Materials

While direct studies on the use of this compound for stabilizing photochromic materials are not extensively documented in publicly available literature, the principles of organogelation suggest a potential application in this area. Photochromic molecules, which change color upon exposure to light, can suffer from degradation or have their switching properties hindered in liquid solutions.

The three-dimensional network of an organogel can provide a quasi-solid environment that can:

Isolate and Protect: Encapsulate individual photochromic molecules, preventing aggregation and degradation.

Control Molecular Mobility: The restricted environment of the gel matrix can influence the kinetics of the photochromic transition, potentially enhancing the stability of one of the isomeric forms.

Improve Processing: By incorporating photochromic compounds into a gel matrix, they can be more easily processed into films or coatings.

The thermoreversible nature of the this compound gels could also allow for the controlled release or reloading of photochromic guest molecules.

Modification and Enhancement of Wax Properties

The trans isomer of this compound has been identified as an effective agent for modifying the properties of both natural and synthetic waxes. A key application is the enhancement of the melting point of waxes.

The process involves melting the wax and dissolving an effective amount of trans-4-Tert-butyl-1-phenylcyclohexanol into the molten wax. Upon cooling, the modified wax solidifies and exhibits a higher melting temperature than the original wax. This is particularly useful for applications where waxes with melting points in the range of 80°C to 100°C are required, a range not commonly covered by standard waxes.

The mechanism behind this melting point elevation is likely due to the ability of the gelator to form a network structure within the wax matrix, reinforcing it and requiring more thermal energy to disrupt the solid structure. This has potential applications in areas such as:

Hot-melt adhesives

Binders for various materials

Coatings for paper and textiles

Role as a Model Compound in Fundamental Mechanistic Studies

The distinct structural characteristics of this compound make it an exemplary model for elucidating complex reaction mechanisms in organic chemistry.

Probing Steric Hindrance and Conformational Effects on Reactivity

The most significant feature of the this compound scaffold is the presence of the tert-butyl group, which is so sterically demanding that it effectively "locks" the cyclohexane ring in a specific chair conformation. wpmucdn.comwikiwand.com This group strongly prefers the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. wpmucdn.comlibretexts.org This conformational rigidity is a powerful tool for studying the influence of steric hindrance on reaction rates and outcomes.

In cis- and trans-4-tert-butylcyclohexanol, the tert-butyl group's preference for the equatorial position dictates the orientation of the hydroxyl group. nih.gov In the trans-isomer, the hydroxyl group is in an axial position, while in the cis-isomer, it is in a more stable equatorial position. nih.gov This fixed geometry allows for the precise study of how the spatial arrangement of atoms affects chemical reactivity. For instance, the accessibility of the hydroxyl group and the adjacent carbon atoms to reagents is significantly different between the two isomers, influencing the rates and products of reactions such as oxidations, esterifications, and substitutions.

The steric bulk of the tert-butyl group can also influence the reactivity of the molecule in other ways. For example, it can hinder the approach of a nucleophile in an SN2 reaction, slowing the reaction rate. researchgate.net Conversely, in certain contexts, extreme steric hindrance can sometimes lead to unexpected increases in reaction rates, a phenomenon known as steric acceleration, by destabilizing the ground state of the reactant more than the transition state. sigmaaldrich.com

Investigation of Carbonium Ion Mediated Reactions

The tertiary alcohol functionality of this compound makes it a suitable precursor for the generation of a tertiary carbocation upon protonation and loss of water. sigmaaldrich.com The stability of carbocations is a critical factor in many organic reactions, with tertiary carbocations being more stable than secondary and primary ones due to hyperconjugation and inductive effects. nih.govnih.gov The phenyl group at the C1 position can further stabilize the adjacent carbocation through resonance.

The locked conformation of the cyclohexane ring allows for detailed studies of the stereochemical course of reactions proceeding through a carbocation intermediate. For example, in solvolysis reactions, the departure of the leaving group (water) would form a planar or near-planar carbocation. The subsequent attack of a nucleophile can occur from either face of the carbocation, leading to a mixture of products. The ratio of these products can provide insights into the influence of the conformationally rigid framework on the direction of nucleophilic attack.

Furthermore, the potential for rearrangement of the carbocation can be investigated. Although the tertiary carbocation formed from this compound is relatively stable, the possibility of hydride or alkyl shifts to form an even more stable carbocation, or to relieve steric strain, can be explored under various reaction conditions. sigmaaldrich.com The rigid structure of the starting material provides a well-defined system to study the factors that govern such rearrangements.

Relevance in Medicinal Chemistry and Chemical Biology Research

While not a therapeutic agent itself, this compound and its derivatives are of interest in the early stages of drug discovery and chemical biology research.

Exploration of Structure-Property Relationships for Biological Interactions

The synthesis and biological evaluation of derivatives of related compounds, such as 4-tert-butylcyclohexanone (B146137), have been undertaken to explore their potential as bioactive agents. nih.govresearchgate.net For example, certain derivatives have shown antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net These studies highlight how modifications to the cyclohexane scaffold can lead to biological activity.

The lipophilicity, or "greasiness," of a molecule is a critical factor in its ability to interact with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The this compound structure, with its nonpolar tert-butyl and phenyl groups and a polar hydroxyl group, provides a scaffold for studying how changes in structure affect lipophilicity and, consequently, biological interactions. The calculated XLogP3 value, a measure of lipophilicity, for this compound is 4.1, indicating significant lipophilicity. nih.gov By synthesizing derivatives with modifications to the phenyl ring or the hydroxyl group, researchers can systematically alter the molecule's polarity and study the resulting changes in its interaction with biological targets.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₁₆H₂₄O | 232.36 | 4.1 |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Investigation of General Interactions with Cellular Systems

The ability of a molecule to cross cell membranes is a fundamental aspect of its potential as a drug. This permeability is often related to the molecule's lipophilicity and its ability to adopt different conformations in aqueous and lipid environments. researchgate.net While specific studies on the cellular uptake of this compound are not widely available, its structural features make it a relevant model for understanding these processes.

The lipophilic nature of the tert-butyl and phenyl groups would favor partitioning into the lipid bilayer of cell membranes. However, the polar hydroxyl group would need to be accommodated. The rigid conformation of the cyclohexane ring would influence how the molecule presents itself to the membrane surface and how it might be transported across.

Studies on related lipophilic compounds have shown that high lipophilicity can sometimes lead to significant retention within the cell monolayer and non-specific binding, which can complicate the assessment of permeability. nih.gov The this compound scaffold could be used in model systems, such as artificial membranes or cell cultures, to investigate these general principles of membrane interaction and to develop a better understanding of the structure-permeability relationships for this class of compounds.

Conclusion

Advanced Analytical and Computational Methodologies in 4 Tert Butyl 1 Phenylcyclohexanol Research

Spectroscopic Techniques for Structural Elucidation and Isomer Quantification

Spectroscopic methods are fundamental in the analysis of 4-tert-butyl-1-phenylcyclohexanol, providing detailed insights into its molecular structure and the relative proportions of its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed stereochemistry of this compound. Both ¹H and ¹³C NMR are employed to differentiate between the cis and trans isomers, which arise from the orientation of the phenyl and hydroxyl groups relative to the bulky tert-butyl group. spectrabase.comchegg.com The tert-butyl group, due to its large size, effectively locks the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. reddit.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbons in the cyclohexane ring are sensitive to their stereochemical environment, allowing for the assignment of each isomer. nih.gov

| Isomer | Key ¹H NMR Feature | Key ¹³C NMR Feature |

| cis-4-tert-butyl-1-phenylcyclohexanol | Different chemical shift and coupling for the carbinol proton compared to the trans isomer. | Distinct chemical shifts for ring carbons due to the axial hydroxyl group. |

| trans-4-tert-butyl-1-phenylcyclohexanol | Different chemical shift and coupling for the carbinol proton compared to the cis isomer. | Distinct chemical shifts for ring carbons due to the equatorial hydroxyl group. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for analyzing the product mixture from the synthesis of this compound, which is often prepared via the Grignard reaction of 4-tert-butylcyclohexanone (B146137) with phenylmagnesium bromide. askfilo.comchegg.com This technique separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column, and then identifies them based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. ub.edu

GC-MS can effectively separate the cis and trans isomers of this compound, as well as any unreacted starting material or byproducts. nih.gov The retention times of the isomers in the gas chromatogram can be used for their quantification, while the mass spectra provide confirmation of their identity. The fragmentation patterns in the mass spectra are characteristic of the molecular structure and can be used to distinguish between the isomers.

| Technique | Application | Information Obtained |

| Gas Chromatography (GC) | Separation of product mixture | Retention times for quantification of isomers |

| Mass Spectrometry (MS) | Identification of separated components | Mass-to-charge ratio and fragmentation patterns for structural confirmation |

Infrared (IR) Spectroscopy for Characterizing Molecular Aggregation

Infrared (IR) spectroscopy is a valuable technique for studying the intermolecular interactions and aggregation of this compound molecules. The position and shape of the hydroxyl (-OH) stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. In dilute solutions, a sharp band corresponding to free, non-hydrogen-bonded hydroxyl groups is typically observed. As the concentration increases, or in the solid state, a broad band at lower frequency appears, indicating the formation of intermolecular hydrogen bonds. chemicalbook.comchemicalbook.com

The study of these hydrogen-bonding interactions is crucial for understanding the formation of supramolecular structures, such as organogels, which can be formed by certain derivatives of this compound. The extent of hydrogen bonding can influence the physical properties of the material.

Diffraction and Scattering Methods for Supramolecular Structures

To investigate the long-range order and morphology of self-assembled structures of this compound derivatives, diffraction and scattering techniques are employed.

Wide-Angle X-ray Scattering (WAXS) in Organogel Characterization

For derivatives of this compound that form organogels, Wide-Angle X-ray Scattering (WAXS) is a key technique for probing the molecular packing within the gel network. WAXS provides information about the short-range order and crystallinity of the material. The scattering pattern can reveal characteristic distances between molecules, indicating how they are arranged in the self-assembled fibrillar network that constitutes the gel.

Computational Chemistry Approaches for Mechanistic and Conformational Studies

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the conformational preferences and reaction mechanisms of this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the relative energies of the cis and trans isomers, as well as the transition states for their interconversion. These calculations help to rationalize the experimentally observed isomer ratios and provide a deeper understanding of the factors governing the stereochemical outcome of the synthesis. libretexts.org

Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the molecule, including the chair and twist-boat conformations of the cyclohexane ring. nih.govresearchgate.net These simulations can also be used to model the aggregation process and the formation of supramolecular structures, providing a molecular-level picture of the forces driving self-assembly.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of isomer energies and transition states | Understanding of thermodynamic stability and reaction pathways |

| Molecular Mechanics/Dynamics | Exploration of conformational space and aggregation | Visualization of molecular conformations and self-assembly processes |

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the energetics and transition states of organic reactions. In the context of the synthesis of this compound, these calculations are crucial for understanding the stereoselectivity of the nucleophilic addition of a phenyl group to the carbonyl carbon of 4-tert-butylcyclohexanone.

The reaction can proceed via two main pathways, leading to either the axial or equatorial addition of the phenyl group, resulting in the formation of the corresponding cis and trans isomers of this compound. The preferred pathway is determined by the relative energies of the transition states for these two modes of attack. DFT calculations allow for the precise modeling of these transition states, taking into account the electronic and steric factors that influence their stability. academie-sciences.frresearchgate.netnih.gov

Key factors that are analyzed using quantum chemical calculations include:

Steric Hindrance: The bulky tert-butyl group at the 4-position of the cyclohexanone (B45756) ring plays a significant role in directing the incoming nucleophile. DFT calculations can quantify the steric strain in the transition states for both axial and equatorial attack.

Torsional Strain: The arrangement of atoms in the transition state can lead to torsional strain. Computational models can evaluate the energetic cost associated with these strains for different reaction pathways.

Electronic Effects: The interaction between the orbitals of the nucleophile and the carbonyl group is a key electronic factor. Models can elucidate the nature of these interactions and their contribution to the stability of the transition state. researchgate.net

While specific high-level computational studies exclusively on the phenyllithium (B1222949) or phenylmagnesium bromide addition to 4-tert-butylcyclohexanone are not extensively documented in publicly available literature, the principles are well-established from studies on similar systems, such as the addition of methyl Grignard to 4-tert-butylcyclohexanone. acs.org These studies consistently show that the computational models can accurately predict the observed stereochemical outcomes.

Table 1: Factors Influencing Transition State Energies in Nucleophilic Addition to 4-tert-Butylcyclohexanone

| Factor | Influence on Axial Attack | Influence on Equatorial Attack | Computational Method of Analysis |

| Steric Hindrance | Generally less favored due to interaction with axial hydrogens. | Generally more favored. | Geometry optimization and energy calculations of transition state structures. |

| Torsional Strain | Can be significant depending on the conformation of the ring. | Generally lower compared to axial attack. | Analysis of dihedral angles and corresponding energetic penalties. |

| Electronic Stabilization | Can be favored by orbital overlap (e.g., Cieplak effect). | Can be disfavored by certain electronic interactions. | Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory. |

| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state. | Solvent effects can also influence the energy of the equatorial transition state. | Implicit and explicit solvent models in DFT calculations. |

It is important to note that the actual energy difference between the transition states is often small, and subtle effects can tip the balance from one stereochemical outcome to another. academie-sciences.fr High-accuracy calculations are therefore essential for reliable predictions.

Molecular Modeling and Simulation of Reaction Mechanisms

Beyond static calculations of transition states, molecular modeling and dynamic simulations provide a more complete picture of the reaction mechanism. These methods allow for the exploration of the entire reaction energy surface and the simulation of the dynamic behavior of the reacting molecules over time.

For the synthesis of this compound, molecular dynamics (MD) simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to study the reaction in a more realistic environment, including the explicit consideration of solvent molecules. researchgate.net

The key aspects of the reaction mechanism that can be investigated through molecular modeling include:

Reactant Complexation: The initial step of the reaction involves the coordination of the organometallic reagent to the carbonyl oxygen of the cyclohexanone. Molecular modeling can reveal the geometry and stability of these pre-reaction complexes.

Reaction Pathway: By mapping the potential energy surface, computational models can trace the minimum energy path from the reactants, through the transition state, to the products. This helps to confirm the nature of the transition state and to identify any intermediate species.

Conformational Dynamics: The cyclohexanone ring is not rigid and can adopt different conformations. Molecular modeling can explore the conformational landscape of the reactant and how this flexibility influences the accessibility of the carbonyl group for nucleophilic attack.

Table 2: Application of Molecular Modeling Techniques to the Study of Nucleophilic Addition to Cyclohexanones

| Modeling Technique | Information Gained | Relevance to this compound Synthesis |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a high-level quantum mechanical description of the reacting core (nucleophile and carbonyl group) while treating the surrounding solvent and counter-ions with a more computationally efficient molecular mechanics force field. | Allows for the study of the reaction in a condensed phase, providing more realistic energetics and transition state structures. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the dynamic evolution of the system by calculating the forces on the atoms from first principles (quantum mechanics) at each time step. | Provides a detailed, unbiased view of the reaction dynamics, including bond breaking and formation events, without relying on predefined reaction coordinates. |

| Potential of Mean Force (PMF) Calculations | Used to calculate the free energy profile along a chosen reaction coordinate, providing insights into the activation barriers and thermodynamic driving forces. | Can be used to quantitatively determine the free energy difference between the axial and equatorial attack pathways, thus predicting the stereochemical outcome. |

Through the application of these advanced computational methodologies, researchers can gain a detailed and nuanced understanding of the factors that control the synthesis of this compound. While experimental validation remains crucial, these theoretical approaches provide invaluable insights that can guide the design of more efficient and selective synthetic procedures.

Future Directions and Emerging Research Areas Pertaining to 4 Tert Butyl 1 Phenylcyclohexanol

Development of Novel and More Efficient Synthetic Strategies

The primary route to synthesizing 4-tert-butyl-1-phenylcyclohexanol and its derivatives has traditionally involved the Grignard reaction, where a Grignard reagent like phenylmagnesium bromide is reacted with 4-tert-butylcyclohexanone (B146137). While effective, this method can lead to the formation of both cis and trans diastereoisomers, necessitating purification steps to isolate the desired isomer. Future research is increasingly focused on developing more efficient and stereoselective synthetic strategies.

A key area of exploration is the refinement of reaction conditions to improve yield and stereoselectivity. This includes investigating alternative solvents, temperatures, and catalysts that can favor the formation of one isomer over the other. Additionally, researchers are exploring entirely new synthetic pathways that may offer higher efficiency and atom economy. A request for information on a large-scale synthesis and purification method for trans-4-tert-butyl-1-phenylcyclohexanol highlights the industrial interest in optimizing its production. researchgate.net The development of more streamlined and cost-effective synthetic routes will be crucial for expanding the applications of this compound.

Advanced Studies in Stereochemical Control and Chirality

The stereochemistry of this compound is a critical determinant of its physical and chemical properties. The trans isomer, with the phenyl group in an axial position, has been identified as a potent organogelator, while the cis isomer, with an equatorial phenyl group, does not exhibit this property. This stark difference underscores the importance of precise stereochemical control during synthesis.

Future research will delve deeper into understanding the mechanisms that govern the stereochemical outcome of reactions involving 4-tert-butylcyclohexanone. This includes the use of chiral catalysts and auxiliaries to achieve asymmetric synthesis, leading to the selective production of a single enantiomer. Advanced analytical techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, will be instrumental in characterizing the precise three-dimensional structures of these isomers and their interactions. A greater command over stereochemical control will not only enhance the efficiency of producing the desired isomer but also open doors to new applications where specific chirality is a prerequisite.

Expansion of Organogelator Applications and Functional Materials

One of the most promising areas of future research for this compound lies in the expansion of its role as an organogelator. The ability of the trans isomer to form thermoreversible gels in various organic liquids at low concentrations makes it a highly attractive candidate for developing novel functional materials. These gels exhibit high viscoelasticity and yield stress, indicating the formation of a robust three-dimensional network.

Emerging research is focused on harnessing these properties for a range of applications. This includes their potential use in drug delivery systems, where the gel could act as a matrix for the controlled release of therapeutic agents. Furthermore, the development of functional molecular gels is a rapidly growing field with potential applications in biomedicine and electronic materials. researchgate.net The unique gelling properties of this compound derivatives could be exploited in the creation of new sensors, catalysts, and smart materials that respond to external stimuli such as temperature or light.

Elucidation of Detailed Structure-Function Relationships in Diverse Fields

A comprehensive understanding of the relationship between the molecular structure of this compound and its functional properties is paramount for its future development. While the importance of the axial phenyl group for organogelation is established, the precise intermolecular interactions that drive the self-assembly process are still being elucidated.

Future investigations will employ a combination of experimental techniques, such as infrared spectroscopy and wide-angle X-ray scattering, alongside computational modeling to build a detailed picture of the molecular aggregation mechanism. Furthermore, the biological activities of derivatives of 4-tert-butylcyclohexanone are also being explored. Studies have shown that some derivatives exhibit antibacterial and insecticidal properties. nih.govresearchgate.net Elucidating the structure-activity relationships in these contexts could lead to the design of new and more potent bioactive compounds. By systematically modifying the structure of this compound and its precursors, researchers can map how changes in the molecule affect its function, paving the way for the rational design of new compounds with tailored properties for a wide array of applications.

Q & A

Q. What are the key synthetic routes for 4-Tert-butyl-1-phenylcyclohexanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves introducing the tert-butyl and phenyl groups onto a cyclohexanol backbone. One approach is Friedel-Crafts alkylation to attach the tert-butyl group, followed by Suzuki-Miyaura coupling for phenyl group incorporation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Purity (>99%) can be verified using HPLC with a C18 column and UV detection at 254 nm .

Q. How can the cis and trans isomers of this compound be distinguished analytically?

- Methodological Answer : Isomers are separable via chiral HPLC (e.g., Chiralpak IA column, isocratic elution with n-hexane/isopropanol 90:10 v/v). Nuclear Overhauser Effect (NOE) NMR experiments differentiate stereochemistry: irradiation of the tert-butyl group in the cis isomer shows NOE correlation with the hydroxyl proton, absent in the trans form .

Advanced Research Questions

Q. What computational methods are suitable for predicting the ADMET properties of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate logP (partition coefficient) and pKa. ADMET prediction tools like SwissADME or ADMETLab 2.0 model bioavailability and toxicity. Validate results against experimental data from Ames tests (e.g., S. typhimurium TA98/TA100 strains for mutagenicity) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Conduct systematic meta-analysis of reaction conditions (e.g., solvent polarity, temperature). Reproduce experiments under controlled settings using standardized reagents. Cross-validate findings with spectroscopic techniques (e.g., in situ FTIR to monitor reaction intermediates) .

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and mechanism of action?

- Methodological Answer : Use mammalian cell lines (e.g., HepG2 or HEK293) for MTT assays. For mechanistic studies, employ RNA sequencing to identify differentially expressed genes post-exposure. Combine with molecular docking simulations to predict interactions with biological targets (e.g., cyclooxygenase enzymes) .

Key Notes

- Stereochemical Complexity : The phenyl group introduces axial chirality, complicating isomer analysis. Dynamic NMR at variable temperatures (e.g., 298–343 K) can reveal conformational exchange .

- Toxicity Discrepancies : Discrepancies in cytotoxicity data may arise from impurity profiles. Always characterize batches via GC-MS and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.